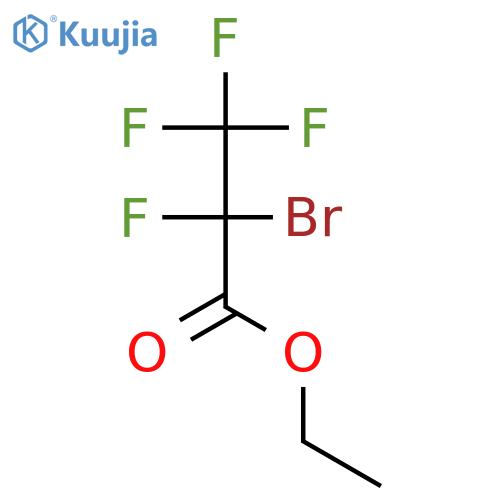A study on bioluminescence and photoluminescence in the earthworm Eisenia lucens†
Photochemical & Photobiological Sciences Pub Date: 2016-01-08 DOI: 10.1039/C5PP00412H
Abstract
Eisenia lucens is an earthworm living in the organic soil layer of decomposing wood. When irritated, the worm expels coelomic fluid through pores in its body wall, exhibiting blue-green bioluminescence. The mechanism of the bioluminescence, which seems to be different from other bioluminescence systems of terrestrial animals, has been studied in this work. Many lines of evidence indicate that riboflavin stored in coelomycetes plays an important role in this glowing reaction.

Recommended Literature
- [1] Growth of robust metal–organic framework films by spontaneous oxidation of a metal substrate for NO2 sensing†
- [2] Contents list
- [3] Self-sorting multimetal–organic gel electrocatalysts for a highly efficient oxygen evolution reaction†
- [4] Improvement of the hepatic lipid status in intrauterine growth retarded pigs by resveratrol is related to the inhibition of mitochondrial dysfunction, oxidative stress and inflammation†
- [5] Thioxanthone: a powerful photocatalyst for organic reactions
- [6] In situ environmental HRTEM discloses low temperature carbon soot oxidation by ceria–zirconia at the nanoscale†
- [7] Synthesis and structural characterisation of a boralumoxane capable of activating a zirconocene ethene polymerisation catalystElectronic supplementary information (ESI) available: experimental, spectroscopic and polymerisation details. See http://www.rsc.org/suppdata/cc/b1/b103670j/ Netherlands Institute for Catalysis Research (NIOK) publication no. RUG 01-4-03.
- [8] Poly(N-vinylpyrrolidone)-grafted poly(dimethylsiloxane) surfaces with tunable microtopography and anti-biofouling properties†
- [9] Solvent-hindered intramolecular vibrational redistribution†
- [10] White light emission and temperature dependent chromaticity shifts by modification of luminescent ZrO(FMN) nanoparticles with rare earth halides†
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 14351-66-7
-
CAS no.: 155535-23-2
-
CAS no.: 1493-23-8
-
CAS no.: 131525-50-3
-
CAS no.: 1075-21-4
-
CAS no.: 136088-69-2









